1,1-Dibromo-1-pentene

Descripción

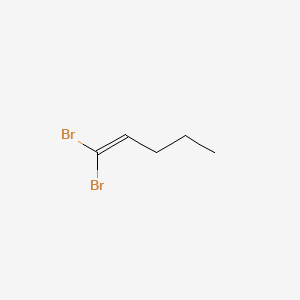

1,1-Dibromo-1-pentene is an unsaturated organobromine compound with the molecular formula C₅H₈Br₂. Its structure features a double bond between the first and second carbon atoms (C1 and C2) and two bromine atoms attached to C1. This configuration imparts unique reactivity due to the combined effects of the electron-withdrawing bromine substituents and the electron-rich double bond. Key characteristics include:

- Molecular weight: ~227.93 g/mol (calculated).

- Reactivity: Enhanced electrophilicity at the double bond due to bromine’s inductive effect, making it prone to addition and elimination reactions.

- Applications: Potential use in organic synthesis as a dienophile or intermediate for cross-coupling reactions .

Propiedades

Fórmula molecular |

C5H8Br2 |

|---|---|

Peso molecular |

227.92 g/mol |

Nombre IUPAC |

1,1-dibromopent-1-ene |

InChI |

InChI=1S/C5H8Br2/c1-2-3-4-5(6)7/h4H,2-3H2,1H3 |

Clave InChI |

JWMUSIPRTLTALQ-UHFFFAOYSA-N |

SMILES canónico |

CCCC=C(Br)Br |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following table summarizes critical differences between 1,1-Dibromo-1-pentene and related compounds, based on structural features, molecular properties, and reactivity:

Key Findings:

Structural Influence on Reactivity :

- Compounds with double bonds (e.g., this compound, 5-Bromo-1-pentene) exhibit higher reactivity in addition reactions compared to saturated analogs like 1,3-Dibromopentane. The presence of bromine further polarizes the double bond, enhancing electrophilicity .

- Steric Effects : 5-Bromo-5,5-difluoro-1-pentene’s fluorine substituents create steric hindrance, reducing reaction rates at C5 but stabilizing the molecule against degradation .

Spectroscopic Differentiation: IR Spectroscopy: The C=C stretch (~1650 cm⁻¹) and C-Br bond (~600 cm⁻¹) in this compound distinguish it from saturated dibromopentanes, which lack the double bond absorption . Mass Spectrometry: Monoisotopic masses vary significantly—e.g., 147.99 for (1Z)-1-Bromo-1-pentene vs. 183.97 for 5-Bromo-5,5-difluoro-1-pentene .

Safety and Handling: Dibrominated compounds (e.g., this compound, 1,3-Dibromopentane) generally require stricter safety protocols than mono-bromo analogs due to higher toxicity. For example, 1,5-Dibromopentane mandates protective equipment to prevent skin/eye contact , while 1-Bromopentane poses milder risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.